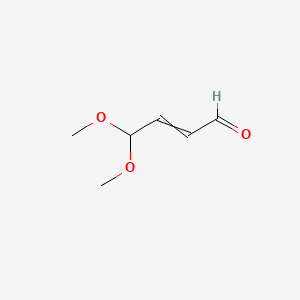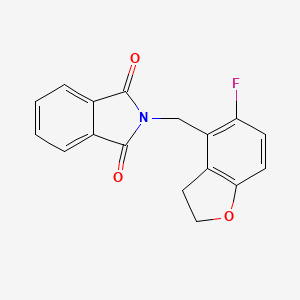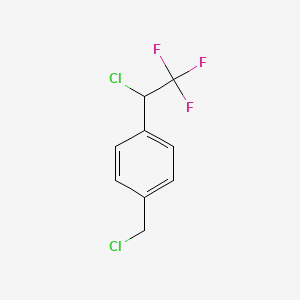![molecular formula C14H13IN4 B12515148 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyridinamine core with an iodine-substituted pyrrolo[2,3-b]pyridine moiety, making it a valuable scaffold for drug discovery and development.
準備方法
The synthesis of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the pyridinamine group. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
科学的研究の応用
2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent targeting specific biological pathways, such as kinase inhibition.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells or the suppression of microbial growth.
類似化合物との比較
Similar compounds to 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and chemical properties. The uniqueness of 2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl- lies in its specific substitution pattern and the presence of the dimethylamino group, which may enhance its biological activity and selectivity.
特性
分子式 |
C14H13IN4 |
|---|---|
分子量 |
364.18 g/mol |
IUPAC名 |
5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H13IN4/c1-19(2)13-4-3-9(6-16-13)10-5-11-12(15)8-18-14(11)17-7-10/h3-8H,1-2H3,(H,17,18) |
InChIキー |
ACYYTVRWBRSJGE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=C1)C2=CC3=C(NC=C3I)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)



![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)


![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
